molecular formula C12H12N2O7S B14490408 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)phenyl hydrogen sulfate CAS No. 64662-10-8

4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)phenyl hydrogen sulfate

Cat. No.: B14490408
CAS No.: 64662-10-8
M. Wt: 328.30 g/mol
InChI Key: SBVMQBDFNZJWGL-UHFFFAOYSA-N
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Description

4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)phenyl hydrogen sulfate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)phenyl hydrogen sulfate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the phenyl group to introduce the hydrogen sulfate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)phenyl hydrogen sulfate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

  • **Oxid

Properties

CAS No.

64662-10-8

Molecular Formula

C12H12N2O7S

Molecular Weight

328.30 g/mol

IUPAC Name

[4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C12H12N2O7S/c1-2-12(9(15)13-11(17)14-10(12)16)7-3-5-8(6-4-7)21-22(18,19)20/h3-6H,2H2,1H3,(H,18,19,20)(H2,13,14,15,16,17)

InChI Key

SBVMQBDFNZJWGL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OS(=O)(=O)O

Origin of Product

United States

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